Chemical and Physical Properties of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide
Chemical and Physical Properties of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide
Executive Summary
In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational rigidity. tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 163210-22-8), commonly referred to as 1-Boc-3-(3-hydroxypropyl)piperidine, is a highly versatile building block. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, researchers can selectively exploit the reactivity of the primary alcohol for downstream functionalization.
This whitepaper provides an in-depth analysis of its physicochemical profile, structural dynamics, and field-proven synthetic methodologies, grounded in causality and self-validating experimental design.
Physicochemical Profiling
Understanding the physical and chemical parameters of this compound is critical for optimizing reaction conditions, predicting solubility during liquid-liquid extractions, and ensuring safe handling. The quantitative data is summarized below based on standard supplier documentation [1].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate |
| CAS Registry Number | 163210-22-8 |
| Molecular Formula | C₁₃H₂₅NO₃ |
| Molecular Weight | 243.35 g/mol |
| Physical State | Colorless to light yellow viscous oil |
| Boiling Point | >250 °C (Predicted based on analogous Boc-piperidines) |
| Density | ~1.05 g/cm³ (Predicted) |
| Solubility Profile | Soluble in DCM, THF, EtOAc, MeOH; Practically insoluble in H₂O |
| Storage Temperature | 2–8 °C (Refrigerated), sealed, protect from moisture |
Table 2: Safety and Handling Parameters
| Parameter | Description |
| GHS Hazard Statements | H302 (Harmful if swallowed) |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation mark) |
| Handling Precautions | P264, P270, P330, P501 (Wash hands, do not eat/drink, rinse mouth) |
Structural Dynamics & Reactivity
The utility of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lies in its orthogonal reactivity.
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The Boc-Protected Amine: The tert-butyloxycarbonyl group is highly sterically hindered and electron-withdrawing, effectively neutralizing the nucleophilicity of the piperidine nitrogen. According to [2], the Boc group is completely stable to catalytic hydrogenation, strong nucleophiles, and basic conditions (e.g., NaH, LDA), but is highly labile under acidic conditions (e.g., TFA, HCl in dioxane).
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The Primary Hydroxyl Group: The 3-hydroxypropyl chain terminates in an unhindered primary alcohol. This site is primed for oxidation (to aldehydes or carboxylic acids), etherification, or activation via mesylation/tosylation for subsequent nucleophilic displacement.
Synthetic Methodologies & Validated Protocols
The synthesis of this compound typically proceeds via a two-step sequence from commercially available starting materials.
Fig 1: Two-step synthesis workflow from substituted pyridine to the Boc-protected piperidine.
Step-by-Step Protocol: Synthesis and Isolation
Step 1: Catalytic Hydrogenation
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Procedure: Dissolve 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Pressurize the reaction vessel with H₂ gas to 50 psi and stir at room temperature for 12 hours.
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Causality & Mechanism: The aromatic pyridine ring is highly stable; thus, elevated hydrogen pressure and a highly active transition metal catalyst are required to force the reduction to the piperidine core.
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Self-Validating Checkpoint: The reduction inherently abolishes the aromaticity of the ring. The starting material is highly UV-active under a 254 nm lamp due to its conjugated π-system, whereas the resulting piperidine intermediate is UV-inactive. Observing the complete disappearance of the UV-active spot on a silica TLC plate confirms quantitative conversion.
Step 2: N-Selective Boc Protection
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Procedure: Filter the Step 1 mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and redissolve the crude 3-(piperidin-3-yl)propan-1-ol in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N) (1.5 eq).
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Addition: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality & Mechanism: Why use Et₃N and cool to 0 °C? The addition of Boc₂O is exothermic. Cooling prevents thermal runaway and suppresses potential side reactions, such as O-acylation of the primary alcohol. Et₃N (pKa ~10.7) neutralizes any acidic byproducts, maintaining the piperidine nitrogen in its highly nucleophilic, unprotonated state, driving the equilibrium forward.
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Self-Validating Checkpoint (Aqueous Workup): Quench the reaction with water and wash the organic layer with 1M aqueous HCl. Why is this self-validating? If the Boc protection is incomplete, the unreacted secondary amine remains highly basic. The 1M HCl wash protonates this unreacted starting material into a water-soluble ammonium salt, forcing it into the aqueous layer. Only the neutral, covalently protected Boc-carbamate remains in the organic phase. A negative Ninhydrin stain of the organic layer intrinsically validates the completion and purity of the chemical transformation.
Applications in Drug Development
Because of its structural flexibility and orthogonal protection, tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is heavily utilized in medicinal chemistry [3].
Fig 2: Divergent reactivity pathways and downstream drug development applications.
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PROTAC Linker Synthesis: The primary alcohol can be oxidized to a carboxylic acid, creating a bifunctional linker ideal for Proteolysis Targeting Chimeras (PROTACs). The piperidine ring provides a rigid vector that can improve the cell permeability of the resulting degrader molecule.
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CNS Therapeutics: The lipophilic nature of the piperidine ring, once deprotected and functionalized, is excellent for penetrating the blood-brain barrier (BBB). The 3-substituted propyl chain allows for fine-tuning of the spatial arrangement of pharmacophores binding to G-protein coupled receptors (GPCRs).
Analytical Characterization
To verify the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
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¹H NMR (CDCl₃): The most diagnostic signal is a massive singlet integrating to 9 protons at approximately δ 1.45 ppm , corresponding to the three methyl groups of the tert-butyl moiety. The primary alcohol protons (CH₂-OH) typically appear as a triplet around δ 3.60 ppm .
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IR Spectroscopy: The presence of the Boc group is confirmed by a strong carbonyl (C=O) stretching frequency around 1690 cm⁻¹ (carbamate), while the primary alcohol exhibits a broad O-H stretch around 3400 cm⁻¹ .
References
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]
